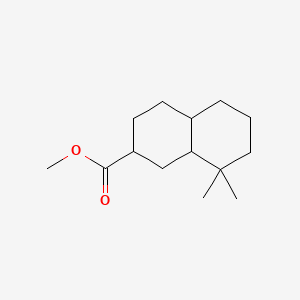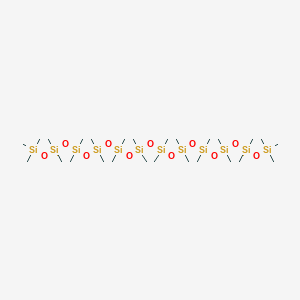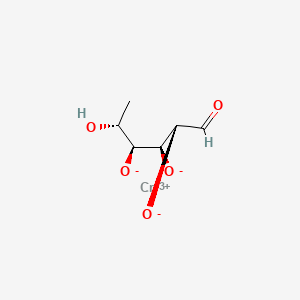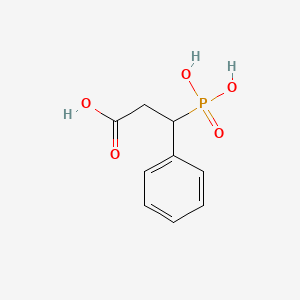
Diisohexyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisohexyl maleate is an organic compound with the chemical formula C16H28O4. It is an ester derived from maleic acid and isohexanol. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisohexyl maleate can be synthesized through the esterification of maleic anhydride with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of maleic anhydride to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diisohexyl maleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diisohexyl fumarate.
Reduction: Reduction reactions can convert this compound to diisohexyl succinate.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Diisohexyl fumarate.
Reduction: Diisohexyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diisohexyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating functional materials with specific properties.
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of coatings, adhesives, and plasticizers. Its properties enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of diisohexyl maleate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, this compound undergoes polymerization reactions to form long-chain polymers with specific properties. The ester groups in this compound play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl maleate
- Dimethyl maleate
- Dibutyl maleate
Comparison
Diisohexyl maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in different physical and chemical properties, such as increased hydrophobicity and higher boiling points. These properties make this compound more suitable for specific applications, such as in the production of hydrophobic coatings and plasticizers.
Eigenschaften
CAS-Nummer |
94248-78-9 |
|---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
bis(4-methylpentyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-13(2)7-5-11-19-15(17)9-10-16(18)20-12-6-8-14(3)4/h9-10,13-14H,5-8,11-12H2,1-4H3/b10-9- |
InChI-Schlüssel |
AUUKMDXZUNSGGI-KTKRTIGZSA-N |
Isomerische SMILES |
CC(C)CCCOC(=O)/C=C\C(=O)OCCCC(C)C |
Kanonische SMILES |
CC(C)CCCOC(=O)C=CC(=O)OCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


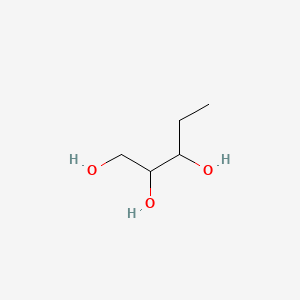
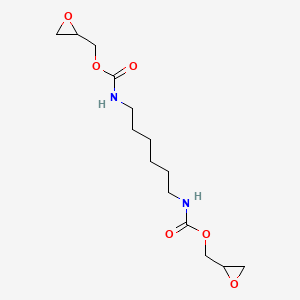

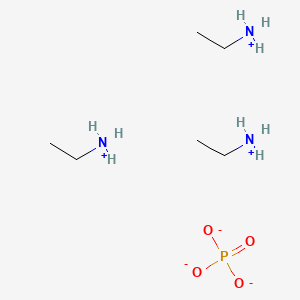
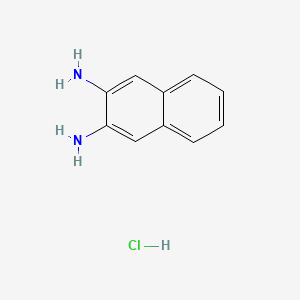
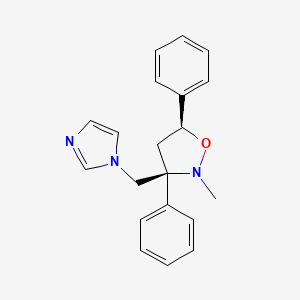
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
